molecular formula C18H14N2O10 B5091628 [3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate

[3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate

Cat. No.: B5091628
M. Wt: 418.3 g/mol
InChI Key: HPFUZJJKDBHOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate is an organic compound characterized by the presence of nitrobenzoyl groups attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 3-(2-nitrobenzoyl)oxy-1,4-dioxane. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate is used as a precursor for the synthesis of various functionalized compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The nitrobenzoyl groups can interact with biological targets, making it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents .

Industry

In the industrial sector, this compound is explored for its use in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties .

Mechanism of Action

The mechanism of action of [3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate involves its interaction with molecular targets through the nitrobenzoyl groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(2-Nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate is unique due to the presence of both nitrobenzoyl and dioxane moieties, which confer distinct chemical and physical properties.

Properties

IUPAC Name

[3-(2-nitrobenzoyl)oxy-1,4-dioxan-2-yl] 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O10/c21-15(11-5-1-3-7-13(11)19(23)24)29-17-18(28-10-9-27-17)30-16(22)12-6-2-4-8-14(12)20(25)26/h1-8,17-18H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFUZJJKDBHOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.